

BAY-805: A Potent and Selective USP21 Inhibitor for Deubiquitination Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a highly potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction, immune response, and cancer development.^{[1][2][3][4]} As the first potent and selective chemical probe for USP21, **BAY-805** serves as a valuable tool for elucidating the complex biology of this enzyme and for exploring its therapeutic potential.^{[3][4]} These application notes provide a comprehensive overview of **BAY-805**'s characteristics and detailed protocols for its use in studying protein deubiquitination.

Data Presentation

Biochemical and Cellular Activity of BAY-805

Parameter	Assay	Value	Target/System	Reference
IC ₅₀	hUSP21 HTRF Assay	6 nM	Recombinant human USP21	[1][5]
IC ₅₀	hUSP21 Ub-Rhodamine Assay	2 nM	Recombinant human USP21	[1][5]
K _d	Surface Plasmon Resonance (SPR)	2.2 nM	Recombinant human USP21	[5]
EC ₅₀	NF-κB Activation Assay	17 nM	HEK293T cells	[1][5]

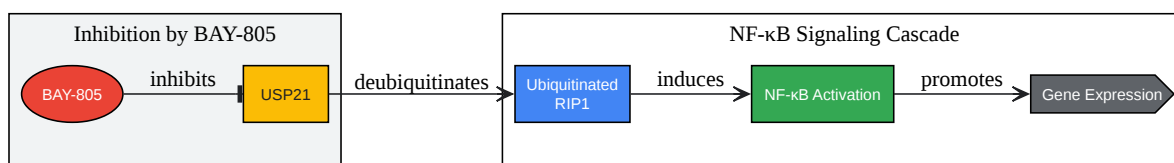
Selectivity Profile of BAY-805

BAY-805 demonstrates high selectivity for USP21 over other DUBs and off-targets.

Off-Target	Assay Type	Concentration	% Inhibition	Reference
USP2	Ub-Rhodamine	>25,000 nM (IC ₅₀)	-	[5]
Panel of 10 USPs	Enzymatic Assay	10 μM & 50 μM	<50% for 7 USPs	[6]
USP10	Enzymatic Assay	10 μM & 50 μM	~50%	[1][6]
USP22	Enzymatic Assay	10 μM & 50 μM	~50%	[1][6]
>360 Kinases	Kinase Panel	10 μM	Minor for PRAK(h) & TrkA(h)	[6]
70 Off-Targets	Safety Screen	10 μM	Acetylcholine esterase (72%), Adenosine transporters (62%)	[6]

Signaling Pathways and Experimental Workflows

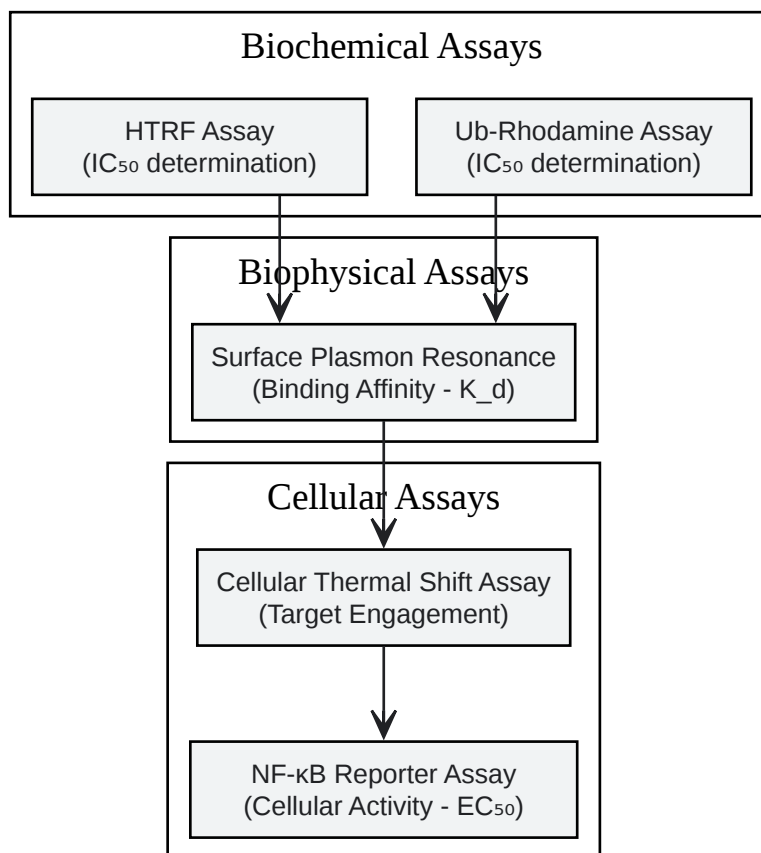
BAY-805 Mechanism of Action in the NF- κ B Pathway



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Caption: **BAY-805** inhibits USP21, preventing RIP1 deubiquitination and promoting NF- κ B activation.

Experimental Workflow for Characterizing BAY-805



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Caption: Workflow for the biochemical and cellular characterization of **BAY-805**.

Experimental Protocols

USP21 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of USP21 activity based on the deubiquitination of a STING (Stimulator of Interferon Genes)-derived peptide substrate.^{[7][8]}

Materials:

- Recombinant human full-length USP21
- Biotinylated STING-derived peptide substrate
- Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
- XL665-labeled streptavidin
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- **BAY-805**
- 384-well low volume white plates

Procedure:

- Prepare serial dilutions of **BAY-805** in assay buffer.
- In a 384-well plate, add **BAY-805** dilutions or DMSO (vehicle control).
- Add recombinant USP21 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the biotinylated STING peptide substrate.

- Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a detection mixture containing Europium cryptate-labeled antibody and XL665-labeled streptavidin.
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Ubiquitin-Rhodamine 110 Deubiquitination Assay

This fluorescence-based assay monitors the cleavage of a quenched rhodamine 110-conjugated ubiquitin substrate by USP21.

Materials:

- Recombinant human USP21
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% BSA)
- **BAY-805**
- Black, low-volume 384-well plates

Procedure:

- Prepare serial dilutions of **BAY-805** in assay buffer.
- Add **BAY-805** dilutions or DMSO to the wells of a 384-well plate.
- Add recombinant USP21 to each well and incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding Ub-Rho110 substrate.

- Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a fluorescence plate reader.
- Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).
- Plot the reaction velocities against the inhibitor concentration to calculate the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway upon inhibition of USP21 by **BAY-805**.

Materials:

- HEK293T cells
- NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
- Transfection reagent
- Cell culture medium (e.g., DMEM with 10% FBS)
- **BAY-805**
- Optional: TNFα as a positive control for NF-κB activation
- Luciferase assay reagent
- White, clear-bottom 96-well plates

Procedure:

- Co-transfect HEK293T cells with the NF-κB luciferase reporter and control plasmids.
- Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of **BAY-805** or DMSO for a specified time (e.g., 6-24 hours).

- Lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Measure both firefly and Renilla luciferase activity using a luminometer.
- Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
- Plot the normalized luciferase activity against the **BAY-805** concentration to determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **BAY-805** to USP21 in a cellular context by measuring changes in the thermal stability of the target protein.[2]

Materials:

- HEK293T cells expressing C-terminally HiBiT-tagged USP21[5]
- Cell culture medium
- **BAY-805** or DMSO
- PBS
- Lysis buffer
- LgBit protein and luciferase substrate
- PCR tubes or plates
- Thermocycler

Procedure:

- Treat HEK293T-HiBiT-USP21 cells with **BAY-805** or DMSO for 1 hour at 37°C.[5]
- Harvest and wash the cells with PBS.

- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[5]
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates to pellet aggregated proteins.
- Transfer the supernatant to a new plate.
- Add LgBit protein and luciferase substrate to the supernatant and measure the luminescence.
- Plot the luminescence signal against the temperature for both **BAY-805** and DMSO-treated samples to observe the thermal shift. For isothermal dose-response experiments, heat all samples at a fixed temperature (e.g., 49°C) and plot the signal against the inhibitor concentration.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding affinity and kinetics of **BAY-805** to USP21.

Materials:

- SPR instrument (e.g., Biacore 8K)[2]
- Sensor chip (e.g., CM5)
- Recombinant human USP21
- **BAY-805**
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

- Immobilize recombinant USP21 onto the sensor chip surface using standard amine coupling chemistry.
- Prepare serial dilutions of **BAY-805** in running buffer.
- For kinetic analysis, inject the **BAY-805** dilutions over the immobilized USP21 surface using a single-cycle or multi-cycle kinetics protocol. A typical multi-cycle protocol might involve a contact time of 60 seconds and a dissociation time of 200 seconds at a flow rate of 30 $\mu\text{L}/\text{min}$.^[2]
- Regenerate the sensor surface between cycles if necessary.
- Analyze the resulting sensorgrams using the instrument's evaluation software to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).

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- To cite this document: BenchChem. [BAY-805: A Potent and Selective USP21 Inhibitor for Deubiquitination Studies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10856275#bay-805-for-studying-protein-deubiquitination>]

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